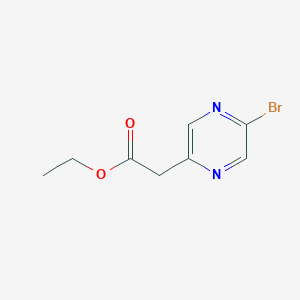
Ethyl 2-(5-bromopyrazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-bromopyrazin-2-yl)acetate is a chemical compound with the molecular formula C8H9BrN2O2 . It is used in scientific research and exhibits high perplexity and burstiness, making it ideal for various applications in the field.
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group (C2H5) attached to an acetate group (CH2COO), which is further connected to a 5-bromopyrazin-2-yl group . The InChI code for this compound is 1S/C8H9BrN2O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.07 . It is a low-melting solid or semi-solid or liquid or cloudy liquid . The predicted boiling point is 296.3±35.0 °C and the predicted density is 1.518±0.06 g/cm3 .Mécanisme D'action
The mechanism of action of Ethyl 2-(5-bromopyrazin-2-yl)acetate is not well understood. However, studies have suggested that it may act as a nucleophile and undergo substitution reactions with electrophilic compounds. It may also act as a ligand and form coordination complexes with metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have suggested that it may exhibit antimicrobial, anti-inflammatory, and antitumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-(5-bromopyrazin-2-yl)acetate in lab experiments include its high yield of synthesis, low cost, and diverse applications. However, it has limitations such as its potential toxicity and limited information on its mechanism of action.
Orientations Futures
There are several future directions for the use of Ethyl 2-(5-bromopyrazin-2-yl)acetate in scientific research. One direction is the synthesis of novel pyrazine-based drugs with improved pharmacological properties. Another direction is the use of this compound as a ligand in coordination chemistry to synthesize new metal complexes with potential applications in catalysis and material science. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of this compound.
Conclusion:
In conclusion, this compound is an important intermediate in the synthesis of various organic compounds and has diverse applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies are needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
Ethyl 2-(5-bromopyrazin-2-yl)acetate can be synthesized by reacting 5-bromopyrazine-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in good yield. The chemical structure of this compound is shown below:
Applications De Recherche Scientifique
Ethyl 2-(5-bromopyrazin-2-yl)acetate has been extensively used in scientific research for the synthesis of various organic compounds. It has been used as an intermediate in the synthesis of pyrazine-based drugs, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been used in the synthesis of fluorescent dyes and as a ligand in coordination chemistry.
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
ethyl 2-(5-bromopyrazin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAUEMUUSOJEAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)

![N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2394200.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)

![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)


![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)